Disodium (tetrapropenyl)succinate
Description
Disodium (tetrapropenyl)succinate (CAS No. 94086-60-9) is an anionic surfactant and multifunctional compound derived from succinic acid. Its IUPAC name, this compound, reflects a structure featuring a succinate backbone substituted with a tetrapropenyl (C12 branched alkenyl) group and two sodium counterions . This compound is notable for its versatility, serving roles in cosmetics, construction materials, and food industries.
Properties
CAS No. |
94086-60-9 |
|---|---|
Molecular Formula |
C16H20Na2O4 |
Molecular Weight |
322.31 g/mol |
IUPAC Name |
disodium;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate |
InChI |
InChI=1S/C16H22O4.2Na/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;;/h5-12H,1-4H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b9-5+,10-6+,11-7+,12-8+;; |
InChI Key |
KOHOFWNHOIRZQM-WSDUHDJSSA-L |
Isomeric SMILES |
C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Na+].[Na+] |
Canonical SMILES |
CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium (tetrapropenyl)succinate is synthesized through the reaction of tetrapropenyl succinic acid with sodium hydroxide. The reaction typically occurs under controlled conditions to ensure the complete neutralization of the acid, resulting in the formation of the disodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where tetrapropenyl succinic acid is continuously fed and reacted with sodium hydroxide. The process is monitored to maintain optimal pH levels and temperature, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Disodium (tetrapropenyl)succinate primarily undergoes substitution reactions due to the presence of reactive sites on the succinate moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate can be used to oxidize this compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can reduce the compound, altering its chemical structure and properties.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield carboxylated derivatives, while substitution reactions can produce a variety of alkylated succinates .
Scientific Research Applications
Disodium (tetrapropenyl)succinate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of disodium (tetrapropenyl)succinate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for the emulsification of oils and the removal of dirt and impurities. At the molecular level, it interacts with lipid bilayers, disrupting their structure and enhancing the solubility of hydrophobic substances .
Comparison with Similar Compounds
Table 1: Structural and Functional Attributes
Performance and Research Findings
(a) Surfactant Efficiency
- This compound : Exhibits balanced hydrophobicity due to the tetrapropenyl chain, enhancing oil-water emulsification in cosmetic formulations .
- Disodium tridecylsulfosuccinate : The longer tridecyl chain improves oil solubility but may reduce biodegradability compared to shorter-chain derivatives .
Molecular and Retention Properties
- Nanofiltration Behavior: Disodium succinate (without alkyl chains) shows higher retention in aqueous solutions (reflection coefficient ~0.8) compared to this compound, which has lower retention due to its hydrophobic tail .
- Solubility : The tetrapropenyl group enhances lipid solubility, making it more effective in oil-based formulations than unmodified disodium succinate .
Biological Activity
Disodium (tetrapropenyl) succinate, also known as DSS, is a compound that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals, cosmetics, and materials science. This article provides an in-depth examination of its biological activity, supported by research findings and case studies.
Chemical Structure and Properties
Disodium (tetrapropenyl) succinate is a disodium salt derived from succinic acid. Its molecular formula is , with a molecular weight of approximately 162.052 g/mol. The compound features an alkenyl chain that contributes to its surfactant properties, making it effective in reducing surface tension in various applications.
1. Anticorrosive Properties
DSS has been evaluated for its effectiveness as a corrosion inhibitor in concrete environments. Research indicated that it functions well in protecting reinforcement materials from corrosion, which is critical for the longevity of concrete structures. The study compared DSS with other commercial inhibitors and found it to be effective at various concentrations .
2. Surfactant Activity
As a surfactant, DSS plays a significant role in cosmetic formulations. It acts as a cleansing agent by reducing surface tension, allowing for better mixing of oil and water components. This property is essential for the formulation of skin care products where emulsification is required .
3. Toxicological Studies
Toxicity assessments have been conducted on disodium succinate, indicating that it has a relatively low toxicity profile. In studies involving repeated dose toxicity in rats, the no-observed-adverse-effect level (NOAEL) was determined to be 100 mg/kg body weight/day for males and 300 mg/kg body weight/day for females . These findings suggest that DSS can be safely used within certain limits.
Case Study 1: Corrosion Inhibition
In a study assessing the performance of DSS as a corrosion inhibitor, researchers utilized linear polarization measurements to evaluate its effectiveness in protecting concrete specimens. Results showed that DSS significantly reduced corrosion rates compared to untreated controls .
Case Study 2: Surfactant Efficacy
A comparative study on various surfactants included DSS as one of the compounds tested for cleansing efficacy in cosmetic formulations. The results indicated that DSS effectively reduced surface tension and improved the emulsification of oil-in-water systems .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
